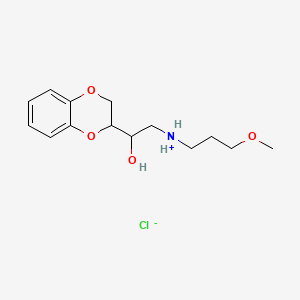
1,4-Benzodioxan-2-methanol, alpha-(((3-methoxypropyl)amino)methyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzodioxan-2-methanol, alpha-(((3-methoxypropyl)amino)methyl)-, hydrochloride is a complex organic compound with a unique structure It contains a benzodioxan ring, a methanol group, and an amino-methyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzodioxan-2-methanol, alpha-(((3-methoxypropyl)amino)methyl)-, hydrochloride typically involves multiple steps. One common method involves the reaction of 1,4-benzodioxan with formaldehyde and a secondary amine, such as 3-methoxypropylamine. The reaction is usually carried out under acidic conditions to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzodioxan-2-methanol, alpha-(((3-methoxypropyl)amino)methyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino-methyl side chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while reduction can produce various alcohol derivatives .
Scientific Research Applications
1,4-Benzodioxan-2-methanol, alpha-(((3-methoxypropyl)amino)methyl)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Benzodioxan-2-methanol, alpha-(((3-methoxypropyl)amino)methyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxan-2-methanol: Lacks the amino-methyl side chain.
1,4-Benzodioxan-2-methanol, alpha-(((3-methoxypropyl)amino)methyl)-: Similar structure but without the hydrochloride salt.
1,4-Benzodioxan-2-methanol, alpha-(((3-methoxypropyl)amino)methyl)-, acetate: Contains an acetate group instead of hydrochloride.
Uniqueness
1,4-Benzodioxan-2-methanol, alpha-(((3-methoxypropyl)amino)methyl)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
10402-62-7 |
|---|---|
Molecular Formula |
C14H22ClNO4 |
Molecular Weight |
303.78 g/mol |
IUPAC Name |
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl]-(3-methoxypropyl)azanium;chloride |
InChI |
InChI=1S/C14H21NO4.ClH/c1-17-8-4-7-15-9-11(16)14-10-18-12-5-2-3-6-13(12)19-14;/h2-3,5-6,11,14-16H,4,7-10H2,1H3;1H |
InChI Key |
FAKTUTGTQOLHEK-UHFFFAOYSA-N |
Canonical SMILES |
COCCC[NH2+]CC(C1COC2=CC=CC=C2O1)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


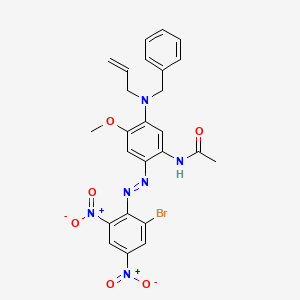
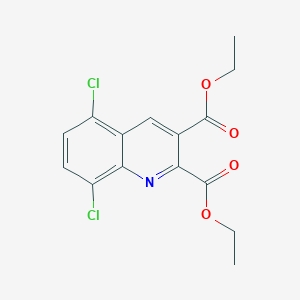
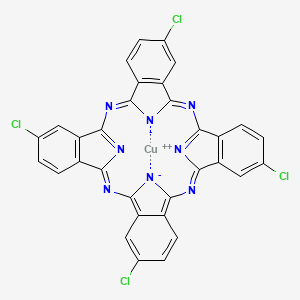
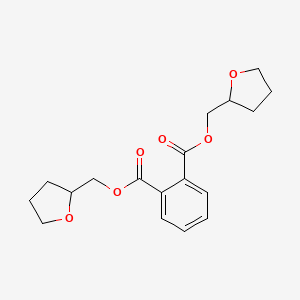
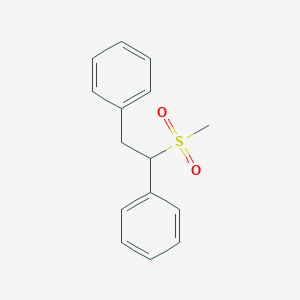
![Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B13736465.png)
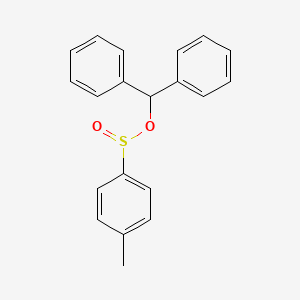
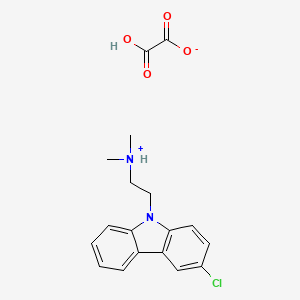
![2-(Chloromethyl)oxirane;furan-2,5-dione;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid](/img/structure/B13736475.png)
![4-[4-[4-(2,4-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13736480.png)


![[2-(cyclohexylamino)-2-methylpropyl] 4-aminobenzoate](/img/structure/B13736532.png)

